2-dehydro-3-deoxy-D-fuconic acid
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Overview
Description
2-dehydro-3-deoxy-D-fuconic acid is a ketoaldonic acid comprising D-fuconic acid lacking the 3-hydroxy substituent and having a keto group at the 2-position. It is a ketoaldonic acid and a hexonic acid. It derives from a D-fuconic acid. It is a conjugate acid of a 2-dehydro-3-deoxy-D-fuconate.
Scientific Research Applications
Synthesis and Characterization
- Novel Synthesis Approaches : Research on 2-dehydro-3-deoxy-D-fuconic acid involves novel synthesis methods. For example, a study demonstrates a new synthesis of 2-amino-2-deoxy-D-gluconic acid and explores its complex formation with Cu(II), highlighting potential applications in the food and pharmaceutical industries (Gu & Xia, 2006).
Biocatalytic Production
- Biocatalytic Processes : 2-dehydro-3-deoxy-D-fuconic acid is involved in biocatalytic processes. One study presents a biocatalytic synthesis procedure for 2-keto-3-deoxy-d-gluconate (KDG) from d-gluconate, which is significant for research in bacterial (lipo)polysaccharides and cell wall components (Matsubara et al., 2014).
Enzyme Research
- Enzymatic Activities and Evolution : Studies on enzymes like L-fuconate dehydratase from Xanthomonas campestris provide insights into the enzyme's evolution and its role in processes involving 2-dehydro-3-deoxy-D-fuconic acid. This research also highlights the enzyme's promiscuity in substrate specificity, which is relevant for understanding metabolic pathways (Yew et al., 2006).
Chemoenzymatic Synthesis
- Chemoenzymatic Methods : Chemoenzymatic synthesis of differentially protected 3-deoxysugars, which include derivatives of 2-dehydro-3-deoxy-D-fuconic acid, is an area of active research. This method is crucial for producing complex carbohydrates found in bacteria and lower vertebrates, offering potential applications in vaccine and drug development (Gillingham et al., 2010).
Industrial Applications
- Potential in Renewable Energy : The compound plays a role in the biotechnical conversion of renewable feedstocks, such as in the biosynthesis of cis,cis-Muconic Acid from glucose by engineered Saccharomyces cerevisiae. This process is significant for producing high-value compounds like adipic acid from renewable resources (Weber et al., 2012).
Photoluminescence Research
- Photoluminescence Properties : Research into the photoluminescence properties of coordination polymers, including those related to 2-dehydro-3-deoxy-D-fuconic acid derivatives, is significant for understanding their potential applications in material science and light-emitting devices (Zhang et al., 2006).
Advanced Oxidation Processes
- Environmental Applications : Studies on advanced electrochemical oxidation processes, where compounds like 2-dehydro-3-deoxy-D-fuconic acid can be intermediates, contribute to understanding the mineralization of organic pollutants. This research is crucial for environmental remediation technologies (Brillas et al., 2000).
properties
Product Name |
2-dehydro-3-deoxy-D-fuconic acid |
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Molecular Formula |
C6H10O5 |
Molecular Weight |
162.14 g/mol |
IUPAC Name |
(4R,5R)-4,5-dihydroxy-2-oxohexanoic acid |
InChI |
InChI=1S/C6H10O5/c1-3(7)4(8)2-5(9)6(10)11/h3-4,7-8H,2H2,1H3,(H,10,11)/t3-,4-/m1/s1 |
InChI Key |
FRIWJYNKZPJVRL-QWWZWVQMSA-N |
Isomeric SMILES |
C[C@H]([C@@H](CC(=O)C(=O)O)O)O |
Canonical SMILES |
CC(C(CC(=O)C(=O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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